5-Bromo-2-methyloxazole

Catalog No.
S3082065
CAS No.
1391740-17-2
M.F
C4H4BrNO
M. Wt
161.986
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-methyloxazole

CAS Number

1391740-17-2

Product Name

5-Bromo-2-methyloxazole

IUPAC Name

5-bromo-2-methyl-1,3-oxazole

Molecular Formula

C4H4BrNO

Molecular Weight

161.986

InChI

InChI=1S/C4H4BrNO/c1-3-6-2-4(5)7-3/h2H,1H3

InChI Key

ZEVVMJUKNUZQGC-UHFFFAOYSA-N

SMILES

CC1=NC=C(O1)Br

Solubility

not available

5-Bromo-2-methyloxazole is an organic compound containing a five-membered heterocyclic ring with nitrogen and oxygen atoms. While research on this specific molecule appears limited, heterocyclic compounds in general are a subject of significant scientific interest due to their prevalence in numerous biological molecules and pharmaceuticals [].

Here are some areas where scientific research explores heterocyclic compounds:

  • Drug Discovery: Many pharmaceuticals incorporate heterocyclic rings in their structure. Understanding how these rings interact with biological systems can aid in the design of new drugs [, ].
  • Material Science: Heterocyclic compounds can be used to develop new materials with specific properties, such as conductivity or heat resistance [].
  • Agricultural Applications: Some heterocyclic compounds can act as pesticides or herbicides [].

5-Bromo-2-methyloxazole is a heterocyclic organic compound belonging to the oxazole family, characterized by a five-membered ring that includes one nitrogen atom and one oxygen atom. The structure features a bromine atom at the 5-position and a methyl group at the 2-position, which contributes to its unique chemical properties and potential biological activities. This compound is of considerable interest in medicinal chemistry due to its reactivity and the diverse applications it may have in organic synthesis and drug development.

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides.
  • Oxidation Reactions: The methyl group can undergo oxidation to yield corresponding aldehydes or carboxylic acids.
  • Reduction Reactions: Under specific conditions, the oxazole ring can be reduced to form dihydro-oxazole derivatives.

These reactions highlight the compound's versatility as an intermediate in organic synthesis.

The biological activity of 5-Bromo-2-methyloxazole is primarily attributed to its ability to interact with biological macromolecules. The bromine atom can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to antimicrobial or anticancer effects. Additionally, the oxazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to various biological targets. This makes it a candidate for further exploration in drug discovery and development.

The synthesis of 5-Bromo-2-methyloxazole typically involves bromination of 2-methyloxazole. Common methods include:

  • Direct Bromination: Using bromine or N-bromosuccinimide (NBS) as brominating agents in inert solvents like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

In industrial settings, continuous flow reactors may be employed for efficient and scalable synthesis. Automated systems allow for controlled reaction conditions, optimizing yields and purity while minimizing environmental impact.

5-Bromo-2-methyloxazole has various applications, particularly in:

  • Medicinal Chemistry: As a potential lead compound for developing new pharmaceuticals due to its biological activity.
  • Organic Synthesis: Serving as an intermediate in synthesizing more complex molecules.
  • Material Science: Potential uses in developing new materials owing to its unique chemical properties.

Research on interaction studies involving 5-Bromo-2-methyloxazole focuses on its binding affinity with proteins and nucleic acids. The compound's ability to form covalent bonds with nucleophilic sites suggests potential applications in targeted drug delivery systems or as a scaffold for designing novel therapeutic agents. These studies are crucial for understanding its mechanism of action and optimizing its use in medicinal applications.

Several compounds share structural similarities with 5-Bromo-2-methyloxazole, each exhibiting unique properties:

Compound NameKey FeaturesUnique Aspects
2-MethyloxazoleLacks the bromine atomLess reactive in substitution reactions
4-Bromo-2-ethyl-oxazoleEthyl group instead of a methyl groupAffects steric and electronic properties
Isoxazole DerivativesContains nitrogen at the 2-positionDifferent reactivity and biological activities

5-Bromo-2-methyloxazole stands out due to its combination of both a bromine atom and a methyl group, which enhances its reactivity and potential biological activities compared to these similar compounds .

XLogP3

1.8

Dates

Modify: 2024-04-14

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